
14-Quinaldinoyloxydaunorubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Quinaldinoyloxydaunorubicin (Qinodoxin) is a synthetic derivative of daunorubicin, which is a type of anthracycline antibiotic that is commonly used in chemotherapy. Qinodoxin is a potent anti-cancer agent that has been shown to be effective against a wide range of cancers, including leukemia, breast cancer, and lung cancer.
Mécanisme D'action
The mechanism of action of 14-Quinaldinoyloxydaunorubicin involves the inhibition of topoisomerase II, which is an enzyme that is essential for DNA replication. 14-Quinaldinoyloxydaunorubicin binds to the enzyme and prevents it from working properly, leading to the accumulation of DNA damage. This accumulation of DNA damage triggers a signal that causes the cancer cells to undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects
14-Quinaldinoyloxydaunorubicin has several biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage, inhibit cell division and proliferation, and trigger apoptosis. 14-Quinaldinoyloxydaunorubicin also has anti-angiogenic properties, which means that it can prevent the growth of new blood vessels that are necessary for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 14-Quinaldinoyloxydaunorubicin in lab experiments is its potency. It has been shown to be effective against a wide range of cancers, making it a valuable tool for cancer research. Furthermore, 14-Quinaldinoyloxydaunorubicin has a well-defined mechanism of action, which makes it easier to study and understand its effects.
However, there are also some limitations to using 14-Quinaldinoyloxydaunorubicin in lab experiments. One of the main limitations is its toxicity. 14-Quinaldinoyloxydaunorubicin can cause severe side effects, including cardiotoxicity, which can limit its use in lab experiments. Additionally, 14-Quinaldinoyloxydaunorubicin is a highly complex molecule, which makes it difficult to synthesize and purify.
Orientations Futures
There are several future directions for the research of 14-Quinaldinoyloxydaunorubicin. One direction is to develop new and improved synthesis methods that are more efficient and cost-effective. Another direction is to explore the use of 14-Quinaldinoyloxydaunorubicin in combination with other anti-cancer agents to increase its effectiveness and reduce its toxicity. Additionally, there is a need to further investigate the mechanism of action of 14-Quinaldinoyloxydaunorubicin and its effects on cancer cells. Finally, there is a need to conduct clinical trials to evaluate the safety and efficacy of 14-Quinaldinoyloxydaunorubicin in humans.
Méthodes De Synthèse
The synthesis of 14-Quinaldinoyloxydaunorubicin involves the reaction of daunorubicin with quinaldine in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted into 14-Quinaldinoyloxydaunorubicin. The synthesis method is complex and involves several steps, including purification and characterization.
Applications De Recherche Scientifique
14-Quinaldinoyloxydaunorubicin has been extensively studied for its anti-cancer properties. It has been shown to be effective against a wide range of cancers, including leukemia, breast cancer, and lung cancer. 14-Quinaldinoyloxydaunorubicin works by inhibiting the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. By inhibiting this enzyme, 14-Quinaldinoyloxydaunorubicin prevents cancer cells from dividing and multiplying, leading to their death.
Propriétés
Numéro CAS |
126657-27-0 |
|---|---|
Nom du produit |
14-Quinaldinoyloxydaunorubicin |
Formule moléculaire |
C37H34N2O13 |
Poids moléculaire |
714.7 g/mol |
Nom IUPAC |
[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate |
InChI |
InChI=1S/C37H34N2O13/c1-15-31(42)19(38)11-25(51-15)52-23-13-37(48,24(41)14-50-36(47)30-21(40)10-16-6-3-4-8-20(16)39-30)12-18-27(23)35(46)29-28(33(18)44)32(43)17-7-5-9-22(49-2)26(17)34(29)45/h3-10,15,19,23,25,31,40,42,44,46,48H,11-14,38H2,1-2H3 |
Clé InChI |
VTDMDKFOXVFPGY-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=NC7=CC=CC=C7C=C6O)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=NC7=CC=CC=C7C=C6O)O)N)O |
Synonymes |
14-quinaldinoyloxydaunorubicin 14-quinaldinoyloxyrubomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



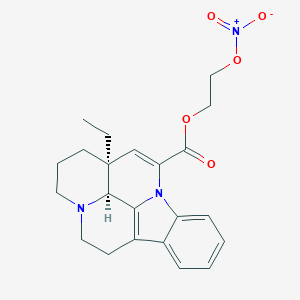
![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)
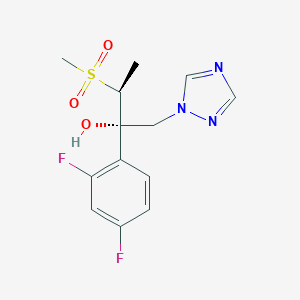
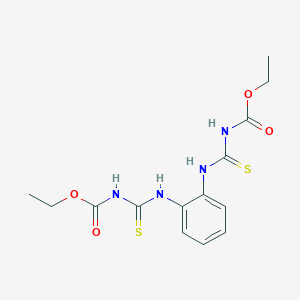
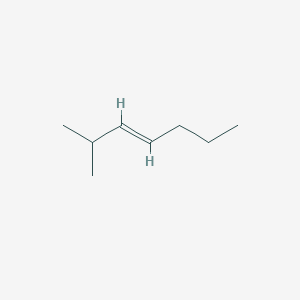
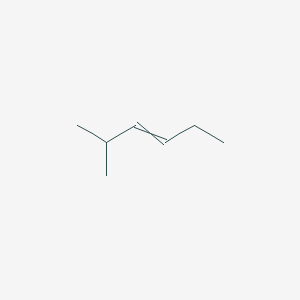

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
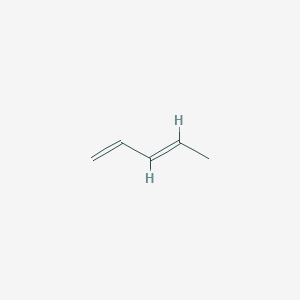
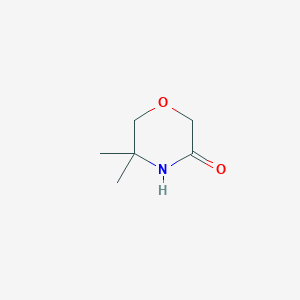
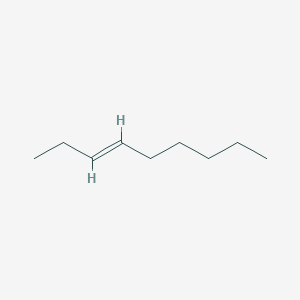

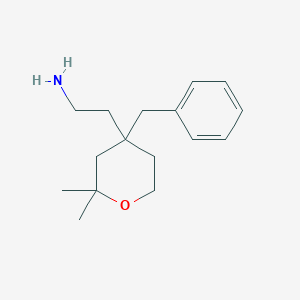
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)